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molecular formula C10H21NO2 B8484138 Methyl beta-dipropylaminopropionate

Methyl beta-dipropylaminopropionate

Cat. No. B8484138
M. Wt: 187.28 g/mol
InChI Key: PPJJRLWJYWTKGY-UHFFFAOYSA-N
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Patent
US05587515

Procedure details

Methanol (128 g) was added to 344 g (4 moles) of methyl acrylate containing 500 ppm of methoxyhydroquinone and, while stirring and placed in a water bath, 404 g (4 moles) of dipropylamine was added dropwise thereinto over a period of 30 minutes. After completion of the dropping, the reaction was continued at 70° C. for three hours. After completion of the reaction, methanol was evaporated therefrom to give 746 g of methyl beta-dipropylaminopropionate. The purity as checked by gas chromatography was 99%.
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
344 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].COC1C=C(O)C=CC=1O.[CH2:17]([NH:20][CH2:21][CH2:22][CH3:23])[CH2:18][CH3:19]>CO>[CH2:17]([N:20]([CH2:21][CH2:22][CH3:23])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
404 g
Type
reactant
Smiles
C(CC)NCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
344 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(O)C=CC(=C1)O
Name
Quantity
128 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a water bath
WAIT
Type
WAIT
Details
After completion of the dropping, the reaction was continued at 70° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)N(CCC(=O)OC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 746 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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